molecular formula C22H22FN3O4 B2439967 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide CAS No. 952990-72-6

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide

Cat. No.: B2439967
CAS No.: 952990-72-6
M. Wt: 411.433
InChI Key: BPJGAQOSEGRBCI-UHFFFAOYSA-N
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Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-11-5-15(14-20(19)30-2)18-10-12-22(28)26(25-18)13-3-4-21(27)24-17-8-6-16(23)7-9-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGAQOSEGRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through various substitution reactions. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group can be done via electrophilic aromatic substitution, while the 4-fluorophenyl group can be introduced through nucleophilic aromatic substitution.

    Amidation: The final step involves the formation of the butanamide linkage through amidation reactions using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens, alkyl, or nitro groups.

Scientific Research Applications

The biological activity of this compound has been evaluated through numerous studies. Key findings indicate its potential in treating cancer and inflammatory diseases.

Anticancer Activity

Recent research highlights the anticancer properties of this compound through various mechanisms:

Cell Line Studies

The National Cancer Institute (NCI) conducted screenings on multiple human cancer cell lines, revealing significant growth inhibition:

  • Leukemia (RPMI-8226) : Growth inhibition >20%
  • Non-Small Cell Lung Cancer (A549) : Growth inhibition >15%
  • Renal Cancer (A498) : Growth inhibition >10%

Table 1: Anticancer Activity Summary

Cell Line TypeCell Line NameGrowth Inhibition (%)
LeukemiaRPMI-8226>20
Non-Small Cell Lung CancerA549>15
Renal CancerA498>10

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been studied:

Inhibition of Inflammatory Pathways

Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Potential Therapeutic Applications

The unique structure may allow it to be developed as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: In Vivo Models

In a study involving animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

Effectiveness Against Bacteria

In vitro studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) observed.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 µg/mL
Enterococcus faecalis<1 µg/mL

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Flumorph: A fungicide with a similar structural motif.

    Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound integrates a pyridazinone core with a unique combination of functional groups, which enhances its pharmacological profile. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it influences the compound's interactions with biological targets.

Property Value
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes, particularly phosphodiesterase 4 (PDE4). PDE4 is involved in inflammatory responses and plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels within cells. Increased cAMP levels can lead to anti-inflammatory effects and are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For example, it has been tested on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The compound's effectiveness is measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM)
HT-290.5
M210.7
MCF70.6

These results suggest that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of microtubule dynamics .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, leading to downstream signaling alterations. The detailed pathways remain to be fully elucidated but may include:

  • Inhibition of PDE4 : Leading to increased cAMP levels.
  • Disruption of Microtubule Dynamics : Similar to other antiproliferative agents that target β-tubulin .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds within this chemical class:

  • Anti-inflammatory Models : In animal models of inflammation, compounds with similar structures have shown efficacy in reducing edema and inflammatory markers .
  • Cancer Research : Investigations into the antiproliferative effects have highlighted the potential for these compounds in cancer therapy, particularly in resistant cancer cell lines .

Q & A

Q. What synthetic strategies are effective for synthesizing 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions.
  • Coupling Reactions : Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., toluene/EtOH) .
  • Amidation : Final step involves coupling the butanamide moiety using EDCI/HOBt activation in dichloromethane . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts during coupling.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and purity, with emphasis on aromatic proton splitting patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
  • Intermediate Tracking : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents .

Q. What biological targets are hypothesized based on structural analogs?

Pyridazinone derivatives with dimethoxy and fluorophenyl substituents are linked to:

  • Kinase Inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to planar aromatic systems .
  • Anti-inflammatory Activity : Modulation of COX-2 or LOX pathways, as seen in analogs with similar substitution patterns . Preliminary screening should include enzyme inhibition assays and cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and bioactivity of this compound?

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) to identify transition states and optimize cyclization conditions, reducing side reactions .
  • Molecular Docking : Virtual screening against target proteins (e.g., EGFR) to prioritize substituent modifications. For example, the 4-fluorophenyl group may enhance hydrophobic binding in kinase pockets .
  • ADMET Prediction : Tools like SwissADME to assess solubility and metabolic stability, guiding formulation strategies (e.g., salt formation or co-solvents) .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell line sensitivity (e.g., IC₅₀ variations between MCF-7 vs. A549 cells). Validate using standardized protocols (e.g., NCI-60 panel) .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO/PEG-400 mixtures or nanoformulations to improve bioavailability .
  • Metabolic Instability : Hepatic microsome assays to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or nitro groups) and compare bioactivity .
  • Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) to identify critical steric/electronic features .
  • Proteomics : SILAC-based profiling to map protein targets and off-target effects in treated cells .

Q. How to address low yields in large-scale synthesis?

  • Design of Experiments (DOE) : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs .
  • Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer during cyclization, improving reproducibility .
  • Byproduct Analysis : LC-MS to identify and mitigate side products (e.g., dimerization during amidation) .

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